Cas no 2227764-28-3 (rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol)
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol Chemical and Physical Properties
Names and Identifiers
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- 2227764-28-3
- rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol
- EN300-1626003
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- Inchi: 1S/C8H12N2OS/c1-5-10-7(4-12-5)6-2-9-3-8(6)11/h4,6,8-9,11H,2-3H2,1H3/t6-,8+/m0/s1
- InChI Key: SDHUZYVFJGFCGQ-POYBYMJQSA-N
- SMILES: S1C(C)=NC(=C1)[C@@H]1CNC[C@H]1O
Computed Properties
- Exact Mass: 184.06703418g/mol
- Monoisotopic Mass: 184.06703418g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 73.4Ų
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1626003-0.05g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 0.05g |
$1709.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-0.1g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 0.1g |
$1791.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-0.25g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 0.25g |
$1872.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-0.5g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 0.5g |
$1954.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-1.0g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 1.0g |
$2035.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-2.5g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 2.5g |
$3988.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-5.0g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 5.0g |
$5900.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-10.0g |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 10.0g |
$8749.0 | 2023-07-10 | ||
| Enamine | EN300-1626003-50mg |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 50mg |
$827.0 | 2023-09-22 | ||
| Enamine | EN300-1626003-100mg |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol |
2227764-28-3 | 100mg |
$867.0 | 2023-09-22 |
rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Xinyi Liu,Huan Chen,Jing Lin,Yi Li,Liangqia Guo Chem. Commun., 2019,55, 2972-2975
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol
Chemical Profile of rac-(3R,4R)-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol (CAS No. 2227764-28-3)
Rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) is a meticulously synthesized compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 2227764-28-3, belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest.
The molecular structure of rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) incorporates a pyrrolidinone core, which is a well-known pharmacophore in drug design. This core is further functionalized with a thiazole ring substituted at the 2-position with a methyl group. The thiazole moiety is particularly noteworthy as it is frequently found in bioactive natural products and pharmaceuticals, contributing to various biological activities such as antimicrobial and anti-inflammatory effects.
In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurological pathways. The pyrrolidinone scaffold in rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) has shown potential in this regard. Studies have indicated that this compound may interact with specific neurotransmitter receptors, potentially leading to applications in the treatment of neurological disorders. The stereochemistry defined by the 3R,4R configuration is crucial as it determines the compound's biological activity and binding affinity to target proteins.
The synthesis of rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The use of advanced synthetic methodologies has enabled researchers to optimize the process and obtain the desired enantiomerically pure form. This compound's synthesis often involves chiral auxiliaries or catalysts to achieve the desired stereochemical outcome, highlighting the importance of stereocontrol in medicinal chemistry.
One of the most compelling aspects of rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) is its potential therapeutic applications. Preclinical studies have suggested that this compound may exhibit inhibitory effects on certain enzymes and receptors involved in inflammation and pain signaling. The thiazole ring's ability to modulate these pathways makes it an attractive candidate for further development into a lead compound for new drug candidates.
The pharmacokinetic properties of rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yl)pyrrolidin-3-ol) are also under investigation. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development into a viable therapeutic agent. Preliminary data suggest that the compound has favorable pharmacokinetic profiles, which could translate into effective dosing regimens and reduced side effects.
In conclusion, rac-(3R,4R-4-(2-methyl-1,3-thiazol-4-yll)pyrrolidin- ) (CAS No. 2227764-28-- is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique combination of structural features and promising biological activities positions it as a valuable candidate for further investigation and development into new therapeutic agents.
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